6-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound characterized by its triazine ring structure. This compound belongs to the class of triazine derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. The compound's structure features a phenyl group attached to the triazine ring, contributing to its unique chemical properties and reactivity.
6-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione can be synthesized through various chemical methods, including direct phenylation of precursor triazine compounds. It is classified under organic compounds with significant interest in pharmaceutical applications due to its potential as an anticancer agent and other therapeutic uses. The compound has been referenced in several scientific studies and patents that explore its synthesis and biological activity .
The synthesis of 6-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione typically involves several key methods:
These methods highlight the versatility of synthetic strategies available for producing 6-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione.
The molecular structure of 6-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione can be described as follows:
The structural representation emphasizes the planar nature of the triazine ring and the potential for intermolecular interactions due to the presence of carbonyl groups.
6-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione participates in various chemical reactions that are crucial for its reactivity:
These reactions underscore the compound's versatility in synthetic organic chemistry.
The mechanism of action for 6-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione is primarily linked to its interaction with biological targets such as enzymes involved in cancer cell proliferation. Recent studies have indicated that derivatives of this compound can inhibit eEF2K (eukaryotic elongation factor 2 kinase), which plays a critical role in regulating protein synthesis and energy homeostasis in cells. Inhibition of eEF2K leads to reduced viability and proliferation of cancer cell lines such as triple-negative breast cancer cells .
The physical and chemical properties of 6-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione include:
These properties are essential for understanding how the compound behaves in various environments and its suitability for different applications.
6-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione has several scientific uses:
The 1,2,4-triazine-3,5(2H,4H)-dione scaffold, chemically characterized by a six-membered ring containing three nitrogen atoms at positions 1, 2, and 4 and two ketone groups at positions 3 and 5, represents a significant heterocyclic system in medicinal chemistry. Historically, the parent compound 1,2,4-triazine was first synthesized in 1966 by Paudler and Barton, marking a pivotal advancement in heterocyclic chemistry [2]. The fully saturated derivative, 1,2,4-triazine-3,5(2H,4H)-dione, is systematically named according to Hantzsch-Widman nomenclature rules, though it is commonly referred to as "azauracil" due to its structural resemblance to the uracil nucleobase, where a carbon atom is replaced by nitrogen [4]. The CAS registry number 461-89-2 specifically identifies the unsubstituted 1,2,4-triazine-3,5(2H,4H)-dione, while derivatives like 6-phenyl-1,2,4-triazine-3,5(2H,4H)-dione incorporate aryl substituents at the 6-position [4]. Early studies focused on the tautomeric equilibria and electronic distribution within the ring, revealing that the 1,2,4-triazine scaffold exhibits aromatic character stabilized by delocalized electrons, with the dione functionality enhancing its dipole moment and hydrogen-bonding capacity [2].
Table 1: Nomenclature and Historical Milestones of 1,2,4-Triazine-3,5(2H,4H)-dione Derivatives
Year | Milestone | Significance |
---|---|---|
1966 | Synthesis of parent 1,2,4-triazine by Paudler and Barton | Established foundational synthetic route for triazine heterocycles |
1970s | Identification of azauracil (1,2,4-triazine-3,5(2H,4H)-dione; CAS 461-89-2) | Recognized structural analogy to uracil, enabling nucleobase mimicry studies |
2010s | Development of 6-substituted derivatives (e.g., 6-phenyl variant) | Expanded applications in targeted drug discovery via regioselective functionalization |
1,2,4-Triazine-3,5(2H,4H)-diones serve as versatile bioisosteres for carboxylic acids, amides, and other heterocyclic pharmacophores due to their electronic distribution and hydrogen-bonding capabilities. The scaffold’s α-hydroxycarbonyl moiety mimics the carboxylate group in physiological environments, enabling potent interactions with enzymatic active sites while offering superior metabolic stability. For instance, 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives act as inhibitors of D-amino acid oxidase (DAAO), where the triazine-dione core engages in key hydrogen bonds with the flavin adenine dinucleotide (FAD) cofactor and active-site residues, analogous to carboxylate-based inhibitors but with resistance to O-glucuronidation [1] [3]. This metabolic stability is attributed to the electron-deficient triazine ring, which impedes nucleophilic attack by UDP-glucuronosyltransferase enzymes [1]. Additionally, the scaffold’s planar conformation and capacity for tautomerism (e.g., lactam-lactim equilibrium) allow it to mimic transition states in enzymatic reactions, further broadening its bioisosteric utility [2]. Substitutions at the 2- and 6-positions modulate electronic parameters such as dipole moment (e.g., 2.22 g/cm³ density) and partition coefficients, optimizing target affinity and pharmacokinetic profiles [4] [7].
Table 2: Bioisosteric Applications of 1,2,4-Triazine-3,5(2H,4H)-dione in Drug Design
Bioisostere Replaced | Triazine-Dione Derivative | Advantage Over Original |
---|---|---|
Carboxylic acid | 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione | Enhanced metabolic stability; reduced glucuronidation |
Uracil nucleobase | Azauracil (unsubstituted triazine-dione) | Improved π-stacking in nucleic acid targets |
Imide functionalities | 2,6-Disubstituted triazine-diones | Tunable electronic profiles via N-alkylation/arylation |
The 1,2,4-triazine-3,5(2H,4H)-dione scaffold qualifies as a "privileged pharmacophore" due to its modularity and proven efficacy across diverse therapeutic targets. Its capacity for regioselective functionalization at the 2-, 4-, and 6-positions enables the rapid generation of structurally diverse libraries for structure-activity relationship (SAR) studies. In DAAO inhibition, derivatives like 6-hydroxy-2-(naphthalen-1-ylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione exhibit low nanomolar IC₅₀ values (e.g., 50 nM), driven by hydrophobic interactions from the naphthyl group within a secondary binding pocket of the enzyme [1] [3]. Beyond DAAO, the scaffold demonstrates target versatility:
The scaffold’s synthetic accessibility further enhances its utility. Routes such as condensation of 1,2-dicarbonyls with acid hydrazides (Scheme 1) or light-induced functionalization using hydrazines enable efficient derivatization, including large-scale production [6] [8]. This adaptability, combined with demonstrated clinical potential (e.g., DAAO inhibitors enhancing D-serine bioavailability for schizophrenia treatment), underscores the scaffold’s enduring relevance in rational drug design [1] [3].
Table 3: Therapeutic Applications of 1,2,4-Triazine-3,5(2H,4H)-dione-Based Pharmacophores
Therapeutic Area | Target | Exemplar Compound | Key Interaction Mechanism |
---|---|---|---|
Neuroscience | D-amino acid oxidase | 2-(Naphthalen-1-ylmethyl)-6-hydroxy-triazine-dione | Hydrogen bonding with FAD; hydrophobic packing |
Oncology | Nedd8-activating enzyme | 5,6-Diphenyl-1,2,4-triazin-3-yl-piperidine | Dual hydrogen bonds with Lys124 |
Inflammation | GPR84 receptor | 3-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole | π-stacking with Tyr69^(2.53); H-bond with Leu100^(3.32) |
Infectious diseases | Fungal CYP51 | Fluconazole-triazine hybrids | Heme iron coordination; hydrophobic contacts |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7